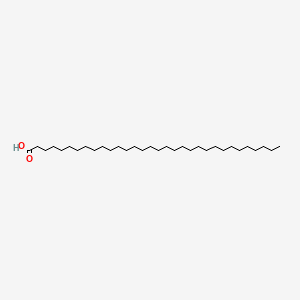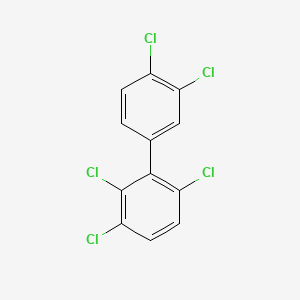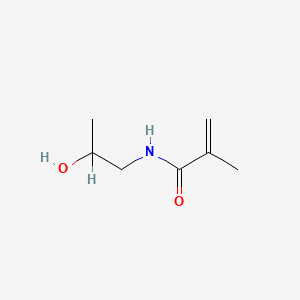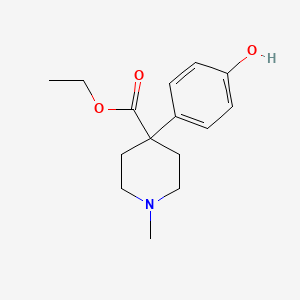
Nickel tetracarbonyl
描述
Nickel tetracarbonyl, also known as tetracarbonylnickel, is a nickel(0) organometallic compound with the chemical formula Ni(CO)₄. This colorless liquid is the principal carbonyl of nickel and is known for its high toxicity and volatility. It was first discovered by Ludwig Mond in 1890 and is primarily used in the Mond process for producing high-purity nickel .
准备方法
Synthetic Routes and Reaction Conditions: Nickel tetracarbonyl is synthesized by the direct reaction of nickel metal with carbon monoxide. The reaction typically occurs at temperatures between 50°C and 60°C and under a pressure of 1-2 atmospheres of carbon monoxide:
Ni+4CO→Ni(CO)4
Industrial Production Methods: In industrial settings, this compound is produced through the Mond process. This process involves the following steps:
- Nickel oxide is reduced to nickel metal using hydrogen gas.
- The nickel metal is then reacted with carbon monoxide to form this compound.
- The this compound is decomposed at higher temperatures to yield high-purity nickel and carbon monoxide .
Types of Reactions:
- this compound can be oxidized by halogens such as chlorine to form nickel chloride and carbon monoxide:
Oxidation: Ni(CO)4+2Cl2→NiCl2+4CO
this compound can be reduced to nickel metal by heating:Reduction: Ni(CO)4→Ni+4CO
Substitution: this compound can undergo substitution reactions with alkyl and aryl halides to form carbonylated organic products.
Common Reagents and Conditions:
Oxidation: Halogens (e.g., chlorine) under ambient conditions.
Reduction: Heating in the absence of air.
Substitution: Alkyl and aryl halides under mild conditions.
Major Products Formed:
Oxidation: Nickel chloride and carbon monoxide.
Reduction: Nickel metal and carbon monoxide.
Substitution: Carbonylated organic products.
科学研究应用
Nickel tetracarbonyl has several applications in scientific research and industry:
作用机制
Nickel tetracarbonyl exerts its effects through the coordination of carbon monoxide ligands to the nickel center. The carbon monoxide ligands donate electron density to the nickel atom, stabilizing the compound. The molecular targets and pathways involved include the interaction of this compound with other metal centers and organic molecules, leading to the formation of various nickel-containing compounds .
相似化合物的比较
Nickel tetracarbonyl is unique among metal carbonyls due to its high volatility and toxicity. Similar compounds include:
- Chromium hexacarbonyl (Cr(CO)₆)
- Molybdenum hexacarbonyl (Mo(CO)₆)
- Tungsten hexacarbonyl (W(CO)₆)
- Iron pentacarbonyl (Fe(CO)₅)
These compounds share similar properties, such as being metal carbonyls, but differ in their metal centers and the number of carbon monoxide ligands. This compound is distinct due to its use in the Mond process and its high volatility .
属性
CAS 编号 |
13463-39-3 |
|---|---|
分子式 |
C4NiO4 |
分子量 |
170.73 g/mol |
IUPAC 名称 |
carbon monoxide;nickel |
InChI |
InChI=1S/4CO.Ni/c4*1-2; |
InChI 键 |
AWDHUGLHGCVIEG-UHFFFAOYSA-N |
SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Ni] |
规范 SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Ni] |
沸点 |
43 °C |
密度 |
Relative density (water = 1): 1.3 |
熔点 |
-25 °C |
Key on ui other cas no. |
13463-39-3 |
物理描述 |
VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. |
溶解度 |
Solubility in water, g/l at 20 °C: 0.02 (practically insoluble) |
同义词 |
nickel carbonyl nickel tetracarbonyl |
蒸汽密度 |
Relative vapor density (air = 1): 5.9 |
蒸汽压力 |
Vapor pressure, kPa at 25.8 °C: 53 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




















体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















